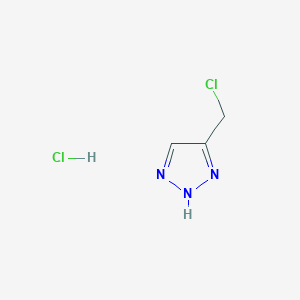
4-(chloromethyl)-1H-1,2,3-triazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride typically involves the reaction of 1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form triazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazole derivatives.
科学研究应用
4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications to modify target molecules and achieve desired effects.
相似化合物的比较
- 4-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)benzene hydrochloride
- 4-(Chloromethyl)imidazole hydrochloride
Comparison: 4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride is unique due to the presence of the triazole ring, which imparts distinct chemical properties compared to other chloromethylated compounds. The triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. Additionally, the triazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, further expanding its utility in research and industrial applications.
属性
IUPAC Name |
4-(chloromethyl)-2H-triazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-1-3-2-5-7-6-3;/h2H,1H2,(H,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKJMICTQSOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-21-9 |
Source


|
| Record name | 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2385413.png)
![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2385420.png)
![Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2385421.png)
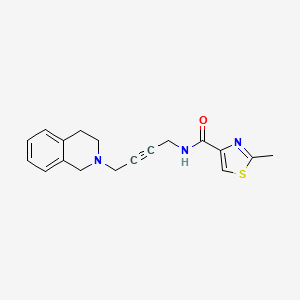

![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)
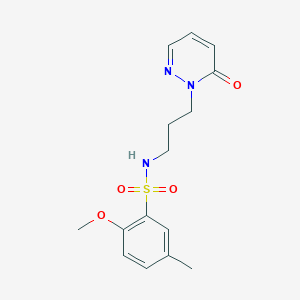
![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)
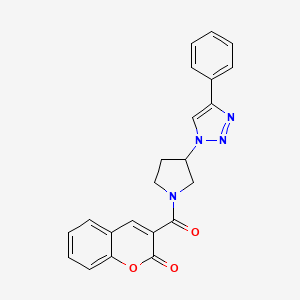

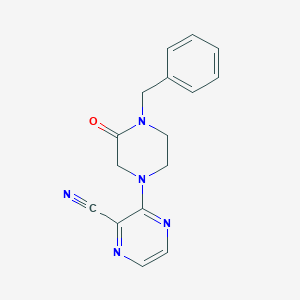
![3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2385435.png)
